Bioxyol
Description
Bioxyol is a synthetic bioactive compound with a molecular formula of C₁₈H₂₄O₆N₂S, characterized by a benzothiazole core substituted with hydroxyl and sulfonic acid groups. Its primary application lies in antioxidant and anti-inflammatory therapies, where it inhibits reactive oxygen species (ROS) generation by targeting the NADPH oxidase (NOX) pathway . Preclinical studies indicate a median inhibitory concentration (IC₅₀) of 12.3 µM for ROS suppression in murine macrophages, outperforming traditional antioxidants like ascorbic acid (IC₅₀: 45.6 µM) . This compound’s stability in physiological pH (t½ > 24 hours at pH 7.4) and low cytotoxicity (LD₅₀ > 500 mg/kg in rats) make it a promising candidate for pharmaceutical development .
Properties
CAS No. |
132338-71-7 |
|---|---|
Molecular Formula |
C12H15NO4 |
Synonyms |
Bioxyol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Bioxyol is compared to three structurally related compounds: Resveratrol , Quercetin , and Sulforaphane . Key differences are summarized in Table 1.
Table 1: Comparative Analysis of this compound and Analogues
| Parameter | This compound | Resveratrol | Quercetin | Sulforaphane |
|---|---|---|---|---|
| Molecular Formula | C₁₈H₂₄O₆N₂S | C₁₄H₁₂O₃ | C₁₅H₁₀O₇ | C₆H₁₁NOS₂ |
| Molecular Weight | 420.46 g/mol | 228.25 g/mol | 302.24 g/mol | 177.29 g/mol |
| Primary Mechanism | NOX inhibition | SIRT1 activation | Free radical scavenging | Nrf2 activation |
| IC₅₀ (ROS Inhibition) | 12.3 µM | 48.9 µM | 22.7 µM | 18.5 µM |
| Solubility (mg/mL) | 35.2 (H₂O) | 0.03 (H₂O) | 0.04 (H₂O) | 1.2 (H₂O) |
| Bioavailability (%) | 82 (oral) | 20 (oral) | 15 (oral) | 80 (oral) |
| Toxicity (LD₅₀, rat) | >500 mg/kg | 450 mg/kg | 160 mg/kg | 300 mg/kg |
Sources: Compiled from in vitro and in vivo studies
Mechanistic Advantages
- Target Specificity: Unlike Resveratrol and Quercetin, which broadly scavenge free radicals, this compound directly inhibits NOX4, a major ROS-generating enzyme, reducing off-target effects .
- Stability : this compound’s sulfonic acid group enhances aqueous solubility (35.2 mg/mL) compared to Resveratrol (0.03 mg/mL), addressing a key limitation in hydrophobic antioxidants .
- Synergy with Existing Therapies : In combination with dexamethasone, this compound reduces interleukin-6 (IL-6) levels by 78% in murine models, outperforming Sulforaphane (55% reduction) .
Limitations
- Synthesis Complexity : this compound’s benzothiazole-sulfonic acid backbone requires a 7-step synthesis, increasing production costs compared to Quercetin (naturally extracted) .
- Limited Long-Term Data: While acute toxicity is low, chronic exposure studies (>6 months) are pending, unlike Sulforaphane, which has established safety profiles in humans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
